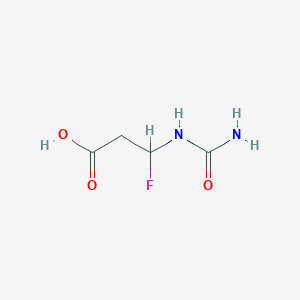
beta-Fluoro-betaureido-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-2-fluoro-beta-alanine is a modified amino acid with the molecular formula C4H7FN2O3 and a molecular weight of 150.11 g/mol . It is a metabolite of Capecitabine, a chemotherapeutic agent used in the treatment of various cancers . This compound is known for its role in biochemical research and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-2-fluoro-beta-alanine typically involves the reaction of 2-fluoro-beta-alanine with a carbamoylating agent under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified using standard techniques such as crystallization or chromatography .
Industrial Production Methods: Industrial production of N-Carbamoyl-2-fluoro-beta-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: N-Carbamoyl-2-fluoro-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-carbamoyl-2-fluoro-beta-alanine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-Carbamoyl-2-fluoro-beta-alanine has a wide range of applications in scientific research:
Mechanism of Action
N-Carbamoyl-2-fluoro-beta-alanine exerts its effects through its conversion to active metabolites in vivo. It targets specific enzymes and pathways involved in cancer cell metabolism, leading to the inhibition of tumor growth . The compound’s mechanism of action involves the disruption of DNA synthesis and repair, ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
N-Carbamoyl-2,6-difluoro-beta-alanine: A related compound with similar biochemical properties.
2-Fluoro-beta-alanine: The parent compound from which N-Carbamoyl-2-fluoro-beta-alanine is derived.
Uniqueness: N-Carbamoyl-2-fluoro-beta-alanine is unique due to its specific fluorine substitution and carbamoyl group, which confer distinct chemical and biological properties. Its role as a metabolite of Capecitabine and its potential therapeutic applications in cancer treatment further highlight its significance .
Properties
Molecular Formula |
C4H7FN2O3 |
|---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
3-(carbamoylamino)-3-fluoropropanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c5-2(1-3(8)9)7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) |
InChI Key |
CIBMHQUMVUQOGK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(NC(=O)N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















